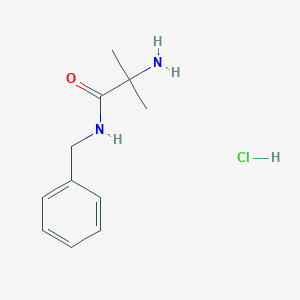

2-Amino-N-benzyl-2-methylpropanamide hydrochloride

描述

属性

IUPAC Name |

2-amino-N-benzyl-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUQFUYISKBBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220035-78-8 | |

| Record name | Propanamide, 2-amino-2-methyl-N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

The synthesis of 2-Amino-N-benzyl-2-methylpropanamide hydrochloride typically involves the reaction of benzylamine with 2-methylpropanoyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

2-Amino-N-benzyl-2-methylpropanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

科学研究应用

Pharmaceutical Development

2-Amino-N-benzyl-2-methylpropanamide hydrochloride is primarily explored for its potential therapeutic applications:

- Analgesics and Anti-inflammatory Drugs : Its structure suggests possible uses in developing new pain-relieving medications or anti-inflammatory agents. The benzyl group may enhance interaction with biological targets involved in pain pathways.

- Anticonvulsant Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticonvulsant properties, similar to certain alaninamide derivatives tested in seizure models. This opens avenues for research into its efficacy against epilepsy.

Neurotransmitter Interaction

Research indicates that the compound may influence neurotransmitter systems, potentially affecting mood and cognition. Its structure suggests that it could act as a modulator of neurotransmitter uptake or receptor activity, particularly for glutamate transporters. This area warrants further investigation to understand its implications for mood disorders and cognitive enhancement.

Antimicrobial and Antiviral Properties

The presence of the benzyl group is hypothesized to enhance the compound's ability to interact with microbial cell membranes or viral proteins, suggesting potential antimicrobial and antiviral applications. While specific studies on this compound are still emerging, similar compounds in the class have shown promising results.

Case Study 2: Neurotransmitter Modulation

Preliminary studies have shown that compounds with similar structures can act as positive allosteric modulators of glutamate transporters. This suggests that this compound could influence neurotransmitter dynamics, potentially leading to therapeutic applications in mood disorders.

作用机制

The mechanism of action of 2-Amino-N-benzyl-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Table 1: Comparative Analysis of Key Compounds

Key Findings and Discussion

Structural Variations and Physicochemical Properties

- Substituent Effects : The benzyl group in the target compound enhances aromatic interactions compared to cyclohexyl () or aliphatic (e.g., isobutyl in ) substituents. Fluorinated analogs () introduce electronegativity, altering reactivity and bioavailability .

- Salt Forms: Dihydrochloride salts () exhibit higher solubility than monohydrochlorides but may require stringent storage conditions (e.g., -20°C for ) .

生物活性

2-Amino-N-benzyl-2-methylpropanamide hydrochloride (C₁₁H₁₇ClN₂O) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including an amino group, a benzyl group, and a methylpropanamide moiety. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for various pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is known to modulate biological pathways by binding to molecular targets, which can lead to various therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been observed to inhibit enzymes related to metabolic processes, particularly those involved in glucocorticoid metabolism.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antiviral Effects

Preliminary investigations also suggest antiviral properties, although further research is needed to elucidate the specific mechanisms involved and the range of viruses affected.

Anticonvulsant Activity

In a focused study on related compounds, derivatives of 2-amino propanamides demonstrated notable anticonvulsant effects in animal models. This raises the possibility that this compound may also possess similar properties, warranting further investigation.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is helpful to compare it with structurally similar compounds. Below is a summary table highlighting key differences and similarities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₁H₁₇ClN₂O | Contains an amino group and a benzyl group | Antimicrobial, potential antiviral |

| 3-Amino-2-benzyl-N-methylpropanamide hydrochloride | C₁₂H₁₉ClN₂O | Methyl group at nitrogen position | Antimicrobial |

| N-Benzyl-2-methylpropanamide | C₁₁H₁₅N₂O | Lacks amino group | Primarily amide properties |

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-benzyl-2-methylpropanamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-methylpropanamide with benzylamine under acidic conditions (e.g., HCl) facilitates salt formation. Optimize temperature (40–60°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the benzyl group (δ 7.2–7.4 ppm aromatic protons) and methylpropanamide backbone. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z calculated for C₁₁H₁₅ClN₂O: 226.0875) . X-ray crystallography may resolve stereochemical ambiguities if chiral centers exist .

Q. What solubility and stability profiles should be considered for this compound in aqueous and organic solvents?

- Methodology : Test solubility in DMSO, ethanol, and phosphate-buffered saline (PBS) via gravimetric analysis. Stability studies (pH 1–9, 25–37°C) using UV-Vis spectroscopy can identify degradation pathways (e.g., hydrolysis of the amide bond under acidic conditions) . Lyophilization improves long-term storage stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Conduct dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to account for variability. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., serotonin or enzyme active sites) and validate experimentally via surface plasmon resonance (SPR) . Cross-reference results with structural analogs (e.g., 2-Amino-3-phenylpropanamide derivatives) to identify substituent effects .

Q. What advanced analytical techniques are suitable for detecting trace impurities in synthesized batches?

- Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to identify impurities (e.g., unreacted benzylamine or byproducts like N-benzyl-2-methylpropanamide). Set a detection limit of ≤0.1% using validated protocols per ICH Q3A guidelines .

Q. How can computational methods aid in designing derivatives with enhanced pharmacological properties?

- Methodology : Use density functional theory (DFT) to calculate electron distribution and predict reactivity at the amino group. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability and logP values. Fragment-based drug design (FBDD) identifies bioisosteres for the benzyl group to improve target selectivity .

Q. What experimental strategies mitigate challenges in scaling up synthesis without compromising yield?

- Methodology : Transition from batch to flow chemistry for better heat and mass transfer. Optimize catalyst loading (e.g., Pd/C for hydrogenation steps) and employ in-line FTIR for real-time monitoring. Use Design of Experiments (DoE) to evaluate factors like pressure, temperature, and stoichiometry .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., variable enzyme inhibition results), validate assays using orthogonal methods (e.g., fluorescence polarization vs. calorimetry) and ensure compound integrity via NMR and HRMS .

- Safety Protocols : Adhere to OSHA standards for handling hydrochlorides (e.g., use fume hoods, PPE). Neutralize waste with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。